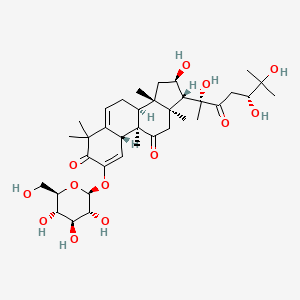
cucurbitacin J 2-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cucurbitacin J 2-O-beta-D-glucopyranoside is a triterpenoid saponin that is the beta-D-glucopyranosyl derivative of cucurbitacin J. It has been isolated from Machilus yaoshansis. It has a role as a plant metabolite. It is a beta-D-glucoside, a cucurbitacin, a monosaccharide derivative, a triterpenoid saponin and a tertiary alpha-hydroxy ketone. It derives from a cucurbitacin J.
Applications De Recherche Scientifique
Phytochemical Investigations
Cucurbitacin J 2-O-beta-D-glucopyranoside has been identified in various phytochemical investigations. For instance, Kanchanapoom et al. (2002) discovered this compound in the fruits of Trichosanthes tricuspidata, highlighting its presence in different plant species (Kanchanapoom, Kasai, & Yamasaki, 2002). Similarly, Gan et al. (2011) isolated cucurbitacin J 2-O-beta-D-glucopyranoside along with other cucurbitane glucosides from the root of Machilus yaoshansis, expanding our understanding of its distribution across different plant species (Gan et al., 2011).
Structural and Spectroscopic Analysis
Extensive spectroscopic methods are employed for the structural elucidation of cucurbitacin derivatives, including cucurbitacin J 2-O-beta-D-glucopyranoside. Seger et al. (2005) conducted a study focusing on the 1H and 13C NMR signal assignment of various cucurbitacin derivatives, which assists in understanding the structural aspects of these compounds (Seger et al., 2005).
Potential Biological Activities
Studies have also focused on the biological activities of cucurbitacin derivatives. Cai et al. (2015) provide a comprehensive review of cucurbitacins, including cucurbitacin J 2-O-beta-D-glucopyranoside, indicating their potential anticancer activities and mechanisms of action against various cancer cell lines (Cai et al., 2015).
Antiallergic Properties
Yoshikawa et al. (2007) researched the antiallergic properties of cucurbitane-type triterpene glycosides, which include cucurbitacin derivatives, demonstrating their inhibitory effects on allergic reactions in animal models (Yoshikawa et al., 2007).
Propriétés
Formule moléculaire |
C36H54O13 |
|---|---|
Poids moléculaire |
694.8 g/mol |
Nom IUPAC |
(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(2R,5R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C36H54O13/c1-31(2)16-9-10-21-33(5)13-18(38)28(36(8,47)23(40)12-22(39)32(3,4)46)34(33,6)14-24(41)35(21,7)17(16)11-19(29(31)45)48-30-27(44)26(43)25(42)20(15-37)49-30/h9,11,17-18,20-22,25-28,30,37-39,42-44,46-47H,10,12-15H2,1-8H3/t17-,18-,20-,21+,22-,25-,26+,27-,28+,30-,33+,34-,35+,36+/m1/s1 |
Clé InChI |
XPEAYHKXEWXAKV-WOVCZDRSSA-N |
SMILES isomérique |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)C[C@H](C(C)(C)O)O)O)O |
SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C |
SMILES canonique |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



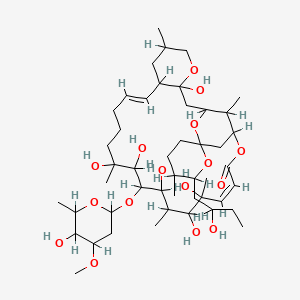
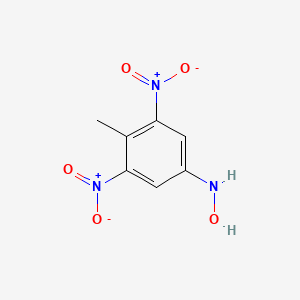
![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-methoxyphenoxy)phosphoryl]amino]propanoate](/img/structure/B1235526.png)
![tert-butyl N-[(2S)-5-amino-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1235528.png)
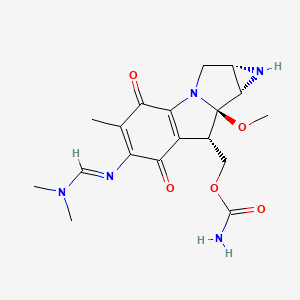
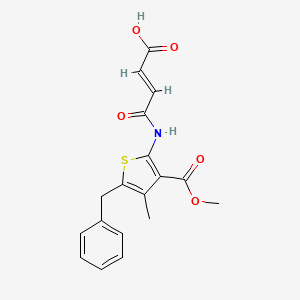
![Sodium;hydride;5-[3-pyridin-2-yl-6-(5-sulfofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonic acid](/img/structure/B1235535.png)
![1-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3-propan-2-ylthiourea](/img/structure/B1235536.png)
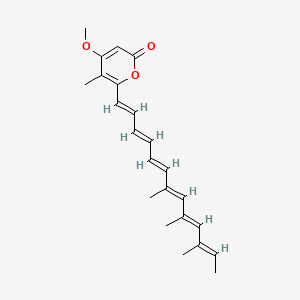



![(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1235547.png)
![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)